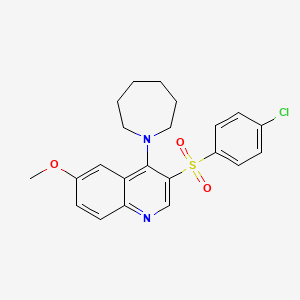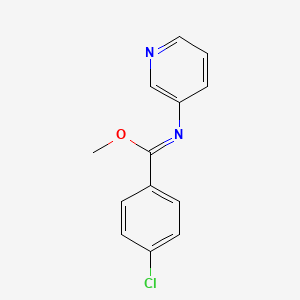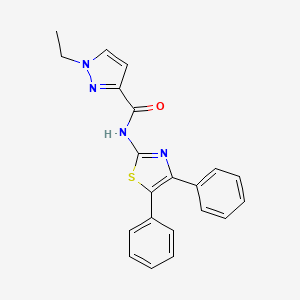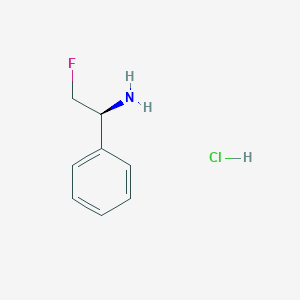
4-(Azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis and Reactions
Studies have detailed the synthesis and reaction mechanisms of quinoline derivatives, highlighting their chemical versatility and utility in creating complex molecules. For instance, the reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion has been explored, proposing revised mechanisms based on the use of deuterated dimethyl sulfoxide-d6 (Takeuchi, Masuda, & Hamada, 1992). Another study focuses on the synthesis of azuleno[1,2-b]- and azuleno[1,2-c]thiophenes, demonstrating the compound's role in facilitating the creation of new heterocyclic structures (Fujimori, Fujita, Yamane, Yasunami, & Takase, 1983).
Biological Applications
A significant portion of research has focused on the biological applications of quinoline derivatives. These studies have identified compounds with potential as tubulin polymerization inhibitors, showcasing substantial antiproliferative activity against various cancer cell lines. Compounds containing sulfide and sulfone groups have demonstrated efficacy against multidrug-resistant cell lines, indicating their potential in cancer therapy (Lee et al., 2011).
Anticancer Properties
Further research into quinoline derivatives has led to the development of compounds with pronounced anticancer properties. For instance, 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxicity against breast tumor cell lines, with some compounds showing significant selectivity towards cancer cells over non-cancer cells. This research suggests that these derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents (Solomon, Pundir, & Lee, 2019).
Material Science Applications
Quinoline derivatives have also found applications in material science, particularly in the synthesis of novel dyes and pigments. For example, the synthesis of azo dyes from hydroxyquinolin-2(1H)-one derivatives has been investigated, with these compounds showing promising antibacterial and antifungal activities (Ghoneim & Morsy, 2018).
properties
IUPAC Name |
4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-28-17-8-11-20-19(14-17)22(25-12-4-2-3-5-13-25)21(15-24-20)29(26,27)18-9-6-16(23)7-10-18/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBRTZREDYEMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one](/img/structure/B2727400.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727402.png)
![7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2727404.png)
![(5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727405.png)


![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]prop-2-enylamine](/img/structure/B2727410.png)

![8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727416.png)
![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]prop-2-enamide](/img/structure/B2727417.png)
![2-{[10-(4-Chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl]sulfanyl}acetic acid](/img/structure/B2727418.png)